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Compound of Interest

Compound Name: 1-Chloroethyl 2-methylpropanoate

Cat. No.: B1367391 Get Quote

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 1-Chloroethyl 2-methylpropanoate (C₆H₁₁ClO₂). The document is intended for

researchers, scientists, and professionals in drug development and analytical chemistry who

require detailed information on the nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) characteristics of this molecule. The guide includes

tabulated data, detailed experimental protocols for acquiring such data, and a workflow

diagram for spectroscopic analysis.

Molecular Structure
IUPAC Name: 1-chloroethyl 2-methylpropanoate Molecular Formula: C₆H₁₁ClO₂ Molecular

Weight: 150.60 g/mol CAS Number: 533-33-5

Data Presentation
The following tables summarize the key spectroscopic data for 1-Chloroethyl 2-
methylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.5 Quartet 1H O-CH(Cl)-CH₃

~2.6 Septet 1H CH(CH₃)₂

~1.8 Doublet 3H O-CH(Cl)-CH₃

~1.2 Doublet 6H CH(CH₃)₂

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures. Actual experimental values may vary based on solvent and other experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Carbon Type Assignment

~175 C=O Carbonyl

~85 CH O-CH(Cl)-CH₃

~34 CH CH(CH₃)₂

~25 CH₃ O-CH(Cl)-CH₃

~19 CH₃ CH(CH₃)₂

Note: Predicted values are based on standard chemical shift tables. The carbonyl carbon is

typically found at the low-field end of the spectrum.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2970 Strong C-H stretch Alkyl

~1740 Strong C=O stretch Ester

~1250 Strong C-O stretch Ester

~750 Strong C-Cl stretch Alkyl Halide

Note: These are characteristic absorption ranges for the functional groups present in the

molecule. The fingerprint region (below 1500 cm⁻¹) will contain a unique set of complex

vibrations.[2][3]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Adduct Predicted CCS (Å²)

151.05203 [M+H]⁺ 128.3

173.03397 [M+Na]⁺ 136.1

149.03747 [M-H]⁻ 128.9

168.07857 [M+NH₄]⁺ 150.6

189.00791 [M+K]⁺ 135.4

133.04201 [M+H-H₂O]⁺ 125.2

195.04295 [M+HCOO]⁻ 145.5

209.05860 [M+CH₃COO]⁻ 176.1

171.01942 [M+Na-2H]⁻ 131.5

150.04420 [M]⁺ 131.7

150.04530 [M]⁻ 131.7

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://docbrown.info/page06/spectra/1-chloro-2-methylpropane-ir.htm
https://docbrown.info/page06/spectra2/2-methylpropanoic-acid-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data obtained from PubChemLite.[4] m/z refers to the mass-to-charge ratio of the adduct.[4]

Predicted Collision Cross Section (CCS) values are provided in square angstroms.[4]

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

For ¹H NMR, accurately weigh between 5-25 mg of the 1-Chloroethyl 2-
methylpropanoate sample. For ¹³C NMR, a higher concentration of 20-50 mg may be

necessary.[5]

Choose a suitable deuterated solvent that completely dissolves the compound, such as

Chloroform-d (CDCl₃) for nonpolar organic compounds.[5][6] Use approximately 0.6-0.7

mL of the solvent.[5][7]

Dissolve the sample in the solvent within a clean vial. Gentle vortexing or sonication can

aid dissolution.[5][7]

To prevent distorted spectra due to magnetic field inhomogeneity, filter the solution through

a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[8]

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]

An internal standard, such as tetramethylsilane (TMS), should be added to provide a

reference signal at 0.0 ppm.[6][9]

Cap the NMR tube securely to prevent evaporation or contamination.[5]

Data Acquisition:

Insert the prepared sample into the NMR spectrometer.

The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the

solvent.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/13138743
https://pubchemlite.lcsb.uni.lu/e/compound/13138743
https://pubchemlite.lcsb.uni.lu/e/compound/13138743
https://www.benchchem.com/product/b1367391?utm_src=pdf-body
https://www.benchchem.com/product/b1367391?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://docbrown.info/page06/spectra/1-chloro-2-methylpropane-nmr1h.htm
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shimming is performed to optimize the homogeneity of the magnetic field, which

maximizes resolution and minimizes peak broadening.[5]

The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C) to optimize

signal reception.[5]

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay, and begin data collection.[5]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Liquids):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with

a small amount of a dry organic solvent like acetone and handle with care to avoid

moisture.[10][11]

Place one to two drops of the neat (pure) liquid sample of 1-Chloroethyl 2-
methylpropanoate onto one salt plate.[11]

Place the second salt plate on top, creating a thin liquid film "sandwich".[11]

Data Acquisition:

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum. The instrument measures the frequencies of infrared light

absorbed by the sample.[12]

If the absorption peaks are too intense, the plates should be separated, cleaned, and a

smaller amount of sample used. If the peaks are too weak, more sample should be added.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.

[13]
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For a volatile compound like 1-Chloroethyl 2-methylpropanoate, electron ionization (EI)

is a common method. In this technique, the sample molecules are bombarded with a high-

energy electron beam, which knocks off an electron to form a radical cation (the molecular

ion).[13][14] This high energy often causes the molecular ion to fragment.[15]

Mass Analysis:

The resulting positively charged ions (the molecular ion and any fragments) are

accelerated by an electric field.[13][16]

The accelerated ions then pass through a magnetic field, which deflects them. The degree

of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are

deflected more than heavier ones.[13][16]

Detection:

A detector at the end of the analyzer records the number of ions at each m/z value.[16]

The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The most abundant ion is designated as the base peak and is

assigned a relative abundance of 100%.[14][16]

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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